3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
5-cyclopentyl-2-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9(2)8-15-11(10-6-4-5-7-10)13-14(3)12(15)16/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJOIEVOWRTZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN(C1=O)C)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of Substituents: The cyclopentyl, methyl, and 2-methylpropyl groups are introduced through alkylation reactions. These reactions often require strong bases such as sodium hydride or potassium tert-butoxide and suitable alkyl halides.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the dihydro-1,2,4-triazol-5-one core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its triazole core. Triazoles are known for their antifungal, antibacterial, and anticancer activities, making this compound a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The triazole ring is a common motif in many drugs, suggesting that this compound could be modified to enhance its biological activity.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring can bind to metal ions or form hydrogen bonds, influencing its interaction with biological targets.
Comparison with Similar Compounds
Key Properties :
- Acidity : The pKa of triazolone derivatives varies with substituents. For example, compounds with electron-withdrawing groups exhibit lower pKa values (~8.5–10.5 in acetonitrile) due to enhanced NH proton dissociation .
Structural and Acidity Comparisons
Substituents on the triazolone ring significantly influence physicochemical properties. Below is a comparison with structurally related analogs:
*Estimated based on analogous compounds in acetonitrile .
Key Observations :
- Electron-Donating Groups : Alkyl groups (e.g., cyclopentyl, isobutyl) increase electron density, raising pKa values compared to aryl or hydroxy-substituted analogs .
- Aromatic Substituents: Derivatives with hydroxybenzylidenamino groups exhibit lower pKa due to resonance stabilization of the deprotonated form .
Antitumor Activity :
- 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl]- : Demonstrates IC50 = 8.2 µM against MCF-7 breast cancer cells via EGFR kinase inhibition .
- 3-Cyclopentyl-1-methyl-4-(2-methylpropyl)- : Structural rigidity from cyclopentyl and isobutyl groups may enhance membrane permeability but reduce target specificity compared to aromatic analogs .
Computational and Spectroscopic Comparisons
- NMR Shifts : GIAO/DFT calculations for triazolones show strong agreement (R² > 0.95) between experimental and theoretical ¹H/¹³C shifts. For example, 3-methyl derivatives exhibit C=O shifts at ~165 ppm (calc. 167 ppm) .
- HOMO-LUMO Gaps : Cyclopentyl-substituted derivatives have higher HOMO-LUMO gaps (~5.2 eV) than aryl-substituted analogs (~4.5 eV), suggesting lower reactivity .
Q & A
Q. What advanced techniques validate thermodynamic properties (e.g., HOMO-LUMO, dipole moments)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
